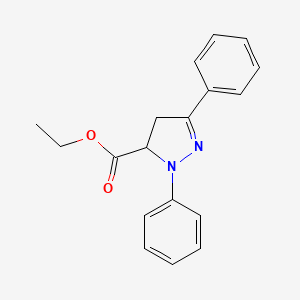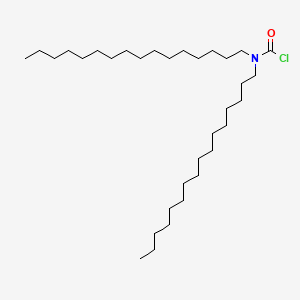
Dihexadecylcarbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexadecylcarbamyl chloride is an organic compound with the molecular formula C33H66ClNO. It contains 33 carbon atoms, 66 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . This compound is part of the carbamoyl chloride family, which are known for their reactivity and utility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .
Industrial Production Methods
Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form carbamates
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carbamic acids: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
Dihexadecylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: A smaller analogue with similar reactivity but different physical properties.
Diethylcarbamoyl chloride: Another analogue with slightly different reactivity and applications.
Uniqueness
Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .
Eigenschaften
CAS-Nummer |
84304-24-5 |
|---|---|
Molekularformel |
C33H66ClNO |
Molekulargewicht |
528.3 g/mol |
IUPAC-Name |
N,N-dihexadecylcarbamoyl chloride |
InChI |
InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
LJRRLTAGSAPCDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


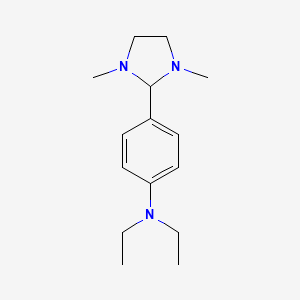
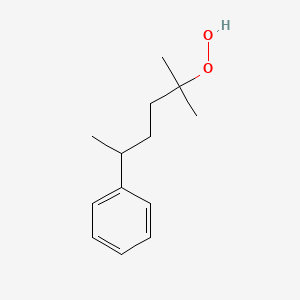
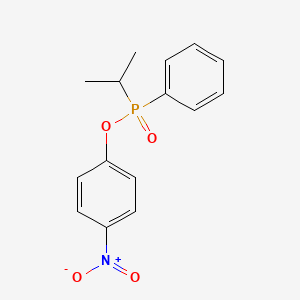
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
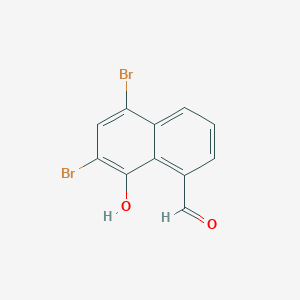
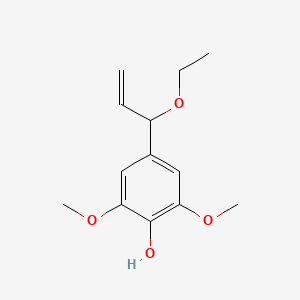
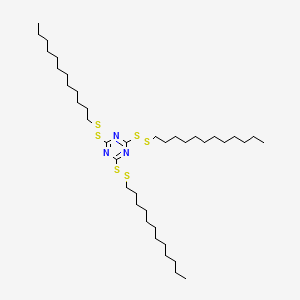

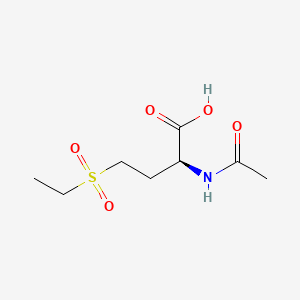
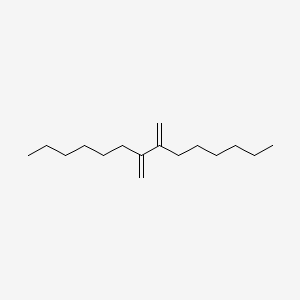
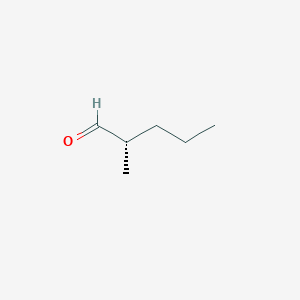

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
